Bis(trimethylenedithio)tetrathiafulvalene

Description

Properties

IUPAC Name |

2-(6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZPCLOYNFOXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348291 | |

| Record name | Bis(trimethylenedithio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66946-49-4 | |

| Record name | 2-(6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66946-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylenedithio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Bis(trimethylenedithio)tetrathiafulvalene (BTM-TTF)

Preamble: Situating Bis(trimethylenedithio)tetrathiafulvalene in the Landscape of Molecular Conductors

The field of molecular electronics is predicated on the design and synthesis of organic molecules that exhibit intrinsic electrical conductivity. Central to this endeavor is the tetrathiafulvalene (TTF) scaffold, a planar, sulfur-rich heterocyclic compound that has served as a cornerstone for the development of organic conductors and superconductors.[1] The remarkable electron-donating capability and reversible redox behavior of TTF and its derivatives have given rise to a vast library of materials with tunable electronic properties.[2] This guide focuses on a specific derivative, this compound (BTM-TTF), providing a comprehensive overview of its fundamental properties. While BTM-TTF is a less ubiquitous member of the TTF family compared to its celebrated counterpart, Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), its structural nuances offer a unique platform for scientific inquiry. This document will, therefore, extrapolate from the well-established principles of TTF chemistry and the extensive data on analogous compounds to present a scientifically grounded treatise on BTM-TTF for researchers, materials scientists, and professionals in drug development who may encounter or seek to utilize such molecular architectures.

Molecular Architecture: The Structural Essence of BTM-TTF

The fundamental structure of this compound is derived from the core tetrathiafulvalene unit, which consists of two 1,3-dithiole rings linked by a central carbon-carbon double bond. The defining feature of BTM-TTF is the presence of two trimethylene (-CH₂CH₂CH₂-) bridges, which fuse dithio groups to the outer rings of the TTF core. This is in contrast to the shorter ethylene bridges in the more extensively studied BEDT-TTF.[3]

The trimethylene bridges are expected to impart a greater degree of conformational flexibility to the molecule compared to the ethylene bridges in BEDT-TTF. This increased flexibility can have profound implications for the solid-state packing of BTM-TTF, which in turn governs its bulk electronic properties. The planarity of the TTF core is crucial for facilitating the π-π stacking that is essential for charge transport in the solid state.[2] The conformation of the trimethylene bridges will influence the extent to which these molecules can adopt a planar arrangement and pack efficiently.

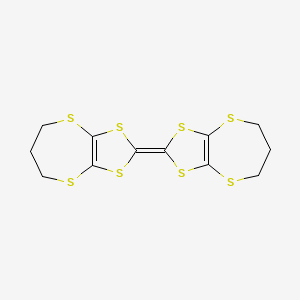

Diagram 1: Molecular Structure of this compound (BTM-TTF)

Caption: Molecular structure of this compound (BTM-TTF).

Synthesis of BTM-TTF: A Generalized Protocol

The synthesis of TTF derivatives typically involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors.[4] For BTM-TTF, a plausible synthetic route would involve the preparation of a 1,3-dithiole-2-thione precursor bearing a trimethylenedithio moiety, followed by a phosphite-mediated coupling reaction.

Experimental Protocol: Synthesis of a TTF Derivative

This protocol provides a general methodology for the synthesis of a TTF derivative, which can be adapted for BTM-TTF.

Step 1: Synthesis of the 1,3-dithiole-2-thione Precursor

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine the appropriate starting materials for the formation of the trimethylenedithio-substituted 1,3-dithiole-2-thione. The specific precursors will depend on the chosen synthetic strategy.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent such as toluene or acetonitrile. The reaction mixture is heated to reflux and stirred for several hours to days, depending on the reactivity of the substrates.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1,3-dithiole-2-thione precursor.

Step 2: Phosphite-Mediated Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the purified 1,3-dithiole-2-thione precursor in freshly distilled triethyl phosphite.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 110 to 140 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the excess triethyl phosphite is removed by vacuum distillation. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., a mixture of dichloromethane and hexane) to afford the final BTM-TTF product.

Step 3: Characterization The synthesized BTM-TTF should be characterized by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

UV-Vis Spectroscopy: To study the electronic transitions.

-

Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, if suitable crystals can be obtained.[5]

Diagram 2: Generalized Synthetic Workflow for TTF Derivatives

Caption: A generalized workflow for the synthesis and characterization of BTM-TTF.

Physicochemical Properties: The Core of BTM-TTF's Functionality

The utility of BTM-TTF in materials science is dictated by its fundamental physicochemical properties, primarily its redox behavior and its ability to form conductive charge-transfer complexes.

Redox Behavior

A hallmark of the TTF family is its ability to undergo two sequential, reversible one-electron oxidations to form a stable radical cation (TTF⁺) and a dication (TTF²⁺).[2] This redox activity is central to the formation of conductive materials. The oxidation potentials are sensitive to the substituents on the TTF core.[6] For BTM-TTF, we can anticipate a similar two-step redox process.

The redox potentials of BTM-TTF can be experimentally determined using cyclic voltammetry (CV). The resulting voltammogram would be expected to show two distinct and reversible oxidation waves.

| TTF Derivative | E₁¹/² (V vs. Ag/AgCl) | E₂¹/² (V vs. Ag/AgCl) | Reference |

| Tetrathiafulvalene (TTF) | +0.34 | +0.78 | [6] |

| Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | Data varies with conditions | Data varies with conditions |

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution Preparation: Dissolve a small, known concentration of the synthesized BTM-TTF in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between appropriate limits at a set scan rate (e.g., 100 mV/s).

Charge-Transfer Complexes and Electrical Conductivity

The formation of charge-transfer (CT) complexes is a key feature of TTF derivatives that leads to materials with high electrical conductivity.[7] In these complexes, the TTF derivative acts as an electron donor, and another molecule, typically a strong electron acceptor such as tetracyanoquinodimethane (TCNQ), accepts the electron.[8] The degree of charge transfer and the solid-state packing of the donor and acceptor molecules determine the electrical properties of the resulting material.

The salts of BTM-TTF with various anions are expected to exhibit a range of electrical behaviors, from semiconducting to metallic, depending on the crystal structure and the nature of the counter-ion.[9] For instance, radical cation salts of BEDT-TTF have been shown to exhibit a wide array of electronic ground states, including superconductivity.[10]

The electrical conductivity of BTM-TTF-based materials can be measured using a four-probe or two-probe method on single crystals or compressed pellets. The temperature dependence of the conductivity provides insights into the nature of charge transport (i.e., metallic or semiconducting).

| Material | Room Temperature Conductivity (S/cm) | Conductivity Behavior | Reference |

| (BEDT-TTF)₂[HoCl₂(H₂O)₆]Cl₂(H₂O)₂ | 0.004 | Semiconductor | [11] |

| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | ~0.02 | Semiconductor | [9] |

| β''-(BEDT-TTF)₄[(cation)Rh(C₂O₄)₃]·bromobenzene | Metallic down to 2.5 K | Superconducting transition indicated | [12] |

Note: This table presents conductivity data for various BEDT-TTF salts to illustrate the range of properties observed in this class of materials. Specific conductivity data for BTM-TTF salts is not available in the provided search results.

Diagram 3: Charge-Transfer Complex Formation and Conduction Pathway

Caption: The process of charge-transfer complex formation leading to electrical conductivity.

Potential Applications and Future Directions

Given the fundamental properties of the TTF core, BTM-TTF holds potential for applications in various areas of materials science:

-

Organic Conductors and Superconductors: By forming charge-transfer salts with appropriate anions, BTM-TTF could be explored for the development of new conducting and superconducting materials. The conformational flexibility of the trimethylene bridges may lead to novel packing motifs and, consequently, unique electronic properties.[13]

-

Molecular Switches: The reversible redox behavior of BTM-TTF makes it a candidate for use in molecular switches, where the electronic state of the molecule can be toggled by an external stimulus (e.g., an applied voltage).[2]

-

Sensors: The sensitivity of the electronic properties of TTF derivatives to their environment could be harnessed to develop chemical sensors.

The primary challenge and opportunity for future research lie in the synthesis and detailed characterization of BTM-TTF and its charge-transfer salts. A systematic study of how the trimethylene bridges influence the crystal packing and electronic properties, in comparison to other TTF derivatives, would be a valuable contribution to the field of molecular materials.

Conclusion

This compound represents an intriguing yet underexplored member of the tetrathiafulvalene family. Based on the extensive knowledge of its parent compound and other derivatives, BTM-TTF is expected to exhibit rich redox chemistry and the ability to form electrically conductive charge-transfer complexes. The key to unlocking its potential lies in overcoming the synthetic challenges and conducting thorough experimental investigations into its solid-state structure and physical properties. This guide provides a foundational framework for such endeavors, offering both the theoretical underpinnings and practical considerations for researchers venturing into the study of this promising molecular building block.

References

-

Layered Organic Conductors Based on BEDT-TTF and Ho, Dy, Tb Chlorides. MDPI.

-

Systematic Study of Organic Conductors. Institute for Molecular Science.

-

Oxidation potential of mono-and bis-tetrathiafulvalenes (bis-TTF)s. ResearchGate.

-

New molecular charge-transfer salts of TM-TTF and BMDT-TTF with thiocyanate and selenocyanate complex anions [TMTTF = tetramethyltetrathiafulvalene. Surrey Open Research repository.

-

New molecular charge-transfer salts of TM-TTF and BMDT-TTF with thiocyanate and selenocyanate complex anions TMTTF = tetramethyltetrathiafulvalene; BMDT-TTF bis(methylenedithio)tetrathiafulvalene. ResearchGate.

-

Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3. PMC - NIH.

-

A New Organic Conductor of Tetramethyltetraselenafulvalene (TMTSF) with a Magnetic Dy(III) Complex. MDPI.

-

Tetramethyl-Bis(ethylenedithio)-Tetrathiafulvalene (TM-BEDT-TTF) Revisited: Crystal Structures, Chiroptical Properties, Theoretical Calculations, and a Complete Series of Conducting Radical Cation Salts. ResearchGate.

-

Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry (RSC Publishing).

-

Molecular conductors from bis(ethylenedithio)tetrathiafulvalene with tris(oxalato)rhodate. Dalton Transactions (RSC Publishing).

-

Molecular structure of salt (BEDTTTTF) 2 [8,8´ Cl 2 3,3´Co(1,22C 2 B 9 H 10 ) 2 ] (1). ResearchGate.

-

Bis(vinylenedithio)tetrathiafulvalene analogues of BEDT-TTF. PMC - NIH.

-

Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds. Chemical Science (RSC Publishing).

-

Structures and electrical properties of β- and θ-(BTM-TTP) 2SbF6. ResearchGate.

-

Chiral Bis(tetrathiafulvalene)-1,2-cyclohexane-diamides. PMC - NIH.

-

Two‐Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. TUE Research portal - Eindhoven University of Technology.

-

Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journals.

-

A chromium(III) bis-acetylide complex containing a trans-diethyl-ethylenedithio-substituted tetrathiafulvalene (TTF) derivative: synthesis, crystal structures, and magnetic properties. Tokyo University of Science.

-

Trifluoromethylsulfonyl-Based Salts of BEDT-TTF: Crystal and Electronic Structures and Physical Properties11. ResearchGate.

-

Contrasting crystal packing arrangements in triiodide salts of radical cations of chiral bis(pyrrolo[3,4-d])tetrathiafulvalenes. Royal Society of Chemistry.

-

Charge transfer complexes of a benzothienobenzothiophene derivative and their implementation as active layer in solution-processed thin film organic field-effect transistors. Journal of Materials Chemistry C (RSC Publishing).

-

Programmable Intermolecular Charge-Transfer Complexes for Photothermal Cancer Therapy. PubMed.

-

Bis(ethylenedithio)tetrathiafulvalene | C10H8S8. PubChem - NIH.

-

Structures and Properties of New Organic Conductors: BEDT-TTF, BEST and BETS Salts of the HOC2H4SO3− Anion. MDPI.

-

Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BEDT-TTF) Systems. MDPI.

-

Charge transfer complexes of a benzothienobenzothiophene derivative and their implementation as active layer in solution-processed thin film organic field-effect transistors. ResearchGate.

-

Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. ResearchGate. _hydroxyl_groups)

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 3. Bis(ethylenedithio)tetrathiafulvalene | C10H8S8 | CID 633432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Bis(vinylenedithio)tetrathiafulvalene analogues of BEDT-TTF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Charge transfer complexes of a benzothienobenzothiophene derivative and their implementation as active layer in solution-processed thin film organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Layered Organic Conductors Based on BEDT-TTF and Ho, Dy, Tb Chlorides [mdpi.com]

- 12. Molecular conductors from bis(ethylenedithio)tetrathiafulvalene with tris(oxalato)rhodate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. ims.ac.jp [ims.ac.jp]

Bis(trimethylenedithio)tetrathiafulvalene molecular orbital calculations

An In-depth Technical Guide to the Molecular Orbital Calculations of Bis(trimethylenedithio)tetrathiafulvalene (BTM-TTF)

Audience: Researchers, computational chemists, and materials scientists.

Abstract: this compound (BTM-TTF) is a significant organic semiconductor and a key component in the development of novel electronic materials. Its utility is fundamentally governed by the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides a comprehensive, in-depth exploration of the theoretical and practical aspects of performing molecular orbital calculations on BTM-TTF. We will delve into the selection of appropriate computational methodologies, the step-by-step execution of these calculations, and the interpretation of the resulting orbital data. This document is designed to serve as a practical whitepaper for researchers aiming to accurately model the electronic structure of BTM-TTF and its derivatives.

Introduction: The Significance of BTM-TTF and its Frontier Orbitals

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone of modern materials science, renowned for their electron-donating capabilities and their role in forming highly conductive organic charge-transfer salts. This compound, often abbreviated as BTM-TTF or TTM-TTF, is a specific derivative engineered to enhance intermolecular interactions through its flexible trimethylene bridges, influencing the solid-state packing and, consequently, the material's electronic properties.

The electronic behavior of BTM-TTF is dominated by its frontier molecular orbitals (FMOs). The HOMO is the orbital from which the molecule donates an electron, and its energy level is a proxy for the ionization potential. The LUMO is the orbital to which the molecule accepts an electron, with its energy relating to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties, including its conductivity and absorption spectrum.

Accurate calculation of these orbitals is therefore paramount for predicting the behavior of BTM-TTF in electronic devices and for designing new materials with tailored properties. This guide provides the theoretical grounding and practical protocols for achieving reliable and reproducible results.

Theoretical Framework: Selecting the Right Computational Approach

The accuracy of molecular orbital calculations is critically dependent on the chosen theoretical method and basis set. For molecules like BTM-TTF, which contain multiple sulfur atoms and a π-conjugated system, Density Functional Theory (DFT) has proven to be a robust and computationally efficient choice.

Density Functional Theory (DFT)

DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between accuracy and computational cost. The choice of the exchange-correlation (XC) functional is the most critical decision within a DFT framework.

-

Recommended Functionals: For TTF derivatives, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange functional often yield the most accurate results, particularly for energy gaps.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals and serves as an excellent starting point, providing reliable geometries and orbital energies for a vast range of organic molecules.

-

PBE0: This is another popular hybrid functional that often provides improved predictions for band gaps and electronic properties in conjugated systems.

-

Basis Set Selection

The basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing third-row elements like sulfur, the basis set must be flexible enough to describe the valence electrons accurately and include polarization and diffuse functions.

-

Pople Style Basis Sets:

-

6-31G(d): This is a split-valence basis set that includes d-type polarization functions on heavy (non-hydrogen) atoms. This is considered a minimum requirement for obtaining meaningful results with sulfur-containing compounds, as polarization is essential to describe the bonding environment correctly.

-

6-311+G(d,p): A more extensive triple-split valence basis set that adds diffuse functions (+) on heavy atoms and p-type polarization functions on hydrogen atoms. The diffuse functions are crucial for accurately describing anions or systems with significant electron delocalization, like the π-system of BTM-TTF.

-

-

Dunning-style Basis Sets:

-

cc-pVDZ (correlation-consistent polarized Valence Double-Zeta): These basis sets are designed to converge systematically towards the complete basis set limit and are a reliable choice for high-accuracy calculations.

-

Expert Insight: For BTM-TTF, a combination of the B3LYP functional with the 6-311+G(d,p) basis set provides a well-validated and robust level of theory. This combination balances computational expense with the chemical accuracy needed to describe both the molecular geometry and the subtle electronic features of the frontier orbitals.

Experimental Protocol: A Step-by-Step Workflow

This section details a self-validating protocol for calculating the molecular orbitals of BTM-TTF using a typical quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Workflow Diagram

Caption: Computational workflow for BTM-TTF molecular orbital analysis.

Protocol Steps:

-

Construct the Initial Geometry:

-

Using a molecular editor (e.g., Avogadro, GaussView), build the 3D structure of BTM-TTF. Ensure correct bond orders and initial stereochemistry. The trimethylene bridges can adopt several conformations; starting with a standard chair-like conformation is a reasonable choice.

-

-

Geometry Optimization:

-

Causality: The electronic properties are highly sensitive to the molecular geometry. It is essential to find the lowest energy structure (the ground state geometry) before calculating the final orbital energies. A lower-level basis set like 6-31G(d) is often sufficient and computationally faster for the optimization step.

-

Execution: Submit a geometry optimization calculation using the B3LYP functional and the 6-31G(d) basis set.

-

Input Keyword Example (Gaussian): #p B3LYP/6-31G(d) Opt

-

-

Frequency Analysis (Validation):

-

Causality: To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface and not a saddle point, a frequency calculation must be performed. A true minimum will have zero imaginary frequencies.

-

Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Input Keyword Example (Gaussian): #p B3LYP/6-31G(d) Freq

-

Verification: Check the output file to confirm that there are no negative (imaginary) frequencies. If one is found, the structure is a transition state, and it must be perturbed and re-optimized.

-

-

Single-Point Energy Calculation:

-

Causality: With the validated, optimized geometry, a more accurate single-point energy calculation is performed using a higher-level basis set to obtain more reliable orbital energies. This approach is more efficient than performing the entire optimization with the larger, more computationally expensive basis set.

-

Execution: Using the optimized geometry, run a single-point energy calculation with the B3LYP functional and the 6-311+G(d,p) basis set. Request that the molecular orbitals be saved to a checkpoint file for later visualization.

-

Input Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Pop=Full

-

-

Data Extraction and Analysis:

-

Orbital Energies: Parse the output file to locate the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.

-

HOMO-LUMO Gap: Calculate the gap (ΔE) as: ΔE = ELUMO - EHOMO.

-

Orbital Visualization: Use software like GaussView, Chemcraft, or VMD to read the checkpoint or formatted output file and generate graphical representations (isosurfaces) of the HOMO and LUMO. This is critical for a qualitative understanding of where the electron density is located for donation and acceptance.

-

Results and Interpretation

Quantitative Data Summary

The following table summarizes typical results obtained for BTM-TTF using the B3LYP/6-311+G(d,p) level of theory. (Note: These are representative values; exact numbers will vary slightly based on the specific software and convergence criteria).

| Parameter | Value (Hartree) | Value (eV) | Interpretation |

| HOMO Energy | -0.185 | -5.03 | Represents the electron-donating ability. |

| LUMO Energy | -0.060 | -1.63 | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | 0.125 | 3.40 | Correlates to electronic transition energy. |

Qualitative Orbital Analysis

HOMO Visualization: The HOMO of BTM-TTF is characteristically a π-type orbital with the largest coefficients located on the central tetrathiafulvalene core, particularly on the sulfur atoms and the central C=C double bond. This confirms that electron donation originates from this electron-rich π-system, which is the defining feature of the TTF family.

LUMO Visualization: The LUMO is typically a π*-type orbital, also delocalized over the central TTF core. It exhibits nodal planes perpendicular to the molecular plane, consistent with an antibonding character. Electron acceptance will populate this orbital, disrupting the π-bonding in the core.

Logical Relationship Diagram

The Dawn of a Molecular Conductor: Early Investigations into the Conductivity of Bis(trimethylenedithio)tetrathiafulvalene

A Technical Deep Dive for Researchers and Scientists

In the burgeoning field of organic electronics, the quest for novel molecular conductors has been a driving force for innovation. Among the myriad of synthesized molecules, the tetrathiafulvalene (TTF) family and its derivatives have stood out as exemplary building blocks for materials exhibiting metallic-like conductivity and even superconductivity. This guide delves into the foundational studies of a key member of this family, Bis(trimethylenedithio)tetrathiafulvalene (BMDT-TTF), exploring the early syntheses, initial conductivity measurements, and the scientific rationale that guided the pioneering researchers in this area.

The Genesis of an Idea: The Promise of TTF Derivatives

The discovery in the early 1970s that charge-transfer complexes of tetrathiafulvalene (TTF) could exhibit metallic behavior sparked a revolution in materials science.[1] This led to a concerted effort to synthesize a vast array of TTF derivatives with the aim of tuning their electronic properties. The core principle was that by modifying the peripheral groups of the TTF molecule, one could influence the crystal packing and intermolecular interactions, which are crucial for establishing efficient pathways for charge transport.

Early research in the 1980s saw a surge in the development of TTF derivatives, with a significant focus on bis(alkylenedithio)tetrathiafulvalenes. The rationale behind this approach was to create more two-dimensional intermolecular sulfur-sulfur networks, which were believed to suppress the Peierls instability that often plagued one-dimensional organic conductors, leading to a metal-to-insulator transition at low temperatures.

The Emergence of BMDT-TTF: Synthesis and Initial Characterization

It was within this fertile scientific landscape that this compound (BMDT-TTF) emerged. The initial synthesis of this molecule was a critical first step in exploring its potential as an organic conductor.

Synthetic Pathway

The early synthetic routes to BMDT-TTF and its analogues typically involved the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors. A general and crucial step in the synthesis of many TTF derivatives is the phosphite-mediated coupling of these precursors.

Figure 1: A simplified flowchart illustrating the key coupling step in the early synthesis of BMDT-TTF.

This synthetic approach, while effective, often required careful purification to obtain the high-purity material necessary for reliable conductivity measurements. The characterization of the newly synthesized BMDT-TTF would have relied on standard techniques of the time, including elemental analysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, to confirm its molecular structure.

Unveiling the Conductivity: Early Charge-Transfer Complexes and Radical Cation Salts

The true test of BMDT-TTF's potential as a molecular conductor lay in the formation and characterization of its charge-transfer complexes and radical cation salts. In these materials, the BMDT-TTF molecule donates an electron to an acceptor molecule (in a charge-transfer complex) or is oxidized to form a radical cation with a counter-anion (in a radical cation salt). This process creates mobile charge carriers within the crystal lattice.

Formation of Conductive Salts

Early investigations into the conductivity of BMDT-TTF involved the preparation of its radical cation salts through electrochemical oxidation. This technique allows for the slow growth of high-quality single crystals, which are essential for measuring the intrinsic electrical properties of the material.

Experimental Protocol: Electrocrystallization of BMDT-TTF Salts

-

Electrolyte Preparation: A solution of the supporting electrolyte, containing the desired counter-anion (e.g., a halide, perchlorate, or a more complex inorganic anion), is prepared in an appropriate organic solvent (e.g., 1,1,2-trichloroethane or tetrahydrofuran).

-

Cell Setup: A two-electrode electrochemical cell is assembled. A platinum wire or foil typically serves as the anode (working electrode), and another platinum wire serves as the cathode (counter electrode).

-

Electrolysis: A solution of neutral BMDT-TTF is added to the cell. A small, constant current (on the order of microamperes) is then applied across the electrodes.

-

Crystal Growth: At the anode, the neutral BMDT-TTF molecules are oxidized to form radical cations. These radical cations then combine with the counter-anions from the electrolyte to form single crystals of the radical cation salt, which slowly grow on the anode surface over a period of days to weeks.

-

Harvesting and Characterization: The resulting single crystals are carefully harvested, washed with a suitable solvent, and dried. Their structure is then determined by single-crystal X-ray diffraction, and their electrical conductivity is measured.

Figure 2: A diagram illustrating the key steps in the electrocrystallization process used to grow single crystals of BMDT-TTF radical cation salts.

Initial Conductivity Measurements and Findings

A later, more detailed study on a specific radical cation salt, (BMDT-TTF)₄[8,8′-Cl₂-3,3′-Co(1,2-C₂B₉H₁₀)₂], revealed it to be a semiconductor with a room temperature conductivity of 2.0 S/cm . This study highlighted a crucial aspect of these materials: the size and shape of the counter-anion play a significant role in determining the packing of the BMDT-TTF molecules in the crystal lattice, which in turn influences the conductivity.

| Compound | Conductivity (σ) at 293 K (S/cm) | Classification |

| (BMDT-TTF)₄[8,8′-Cl₂-3,3′-Co(1,2-C₂B₉H₁₀)₂] | 2.0 | Semiconductor |

Table 1: Room temperature conductivity of an early characterized BMDT-TTF radical cation salt.

The observation of semiconducting behavior in these early BMDT-TTF salts was a key finding. The magnitude of the conductivity, while not metallic, was significant for an organic material and demonstrated the potential of BMDT-TTF as a building block for new electronic materials.

The Underlying Science: Structure-Property Relationships

The primary goal of these early studies was to establish a fundamental understanding of the relationship between the molecular structure of the donor, the nature of the counter-anion, the resulting crystal structure, and the ultimate electrical properties.

The Role of Crystal Packing

Single-crystal X-ray diffraction was an indispensable tool in these early investigations. By determining the precise arrangement of the BMDT-TTF molecules in the crystal, researchers could identify the intermolecular S···S contacts. The distances of these contacts are critical; distances shorter than the van der Waals radius of sulfur (approximately 3.70 Å) indicate significant orbital overlap between adjacent molecules, which is a prerequisite for efficient charge transport.

The structure of the trimethylenedithio bridges in BMDT-TTF, as compared to the ethylenedithio bridges in the more widely studied BEDT-TTF, was of particular interest. It was hypothesized that these subtle changes in the molecular periphery could lead to different packing motifs and, consequently, different electronic properties.

Figure 3: A logical diagram illustrating the key factors influencing the conductivity of BMDT-TTF salts.

Conclusion and Future Perspectives

The early studies on the conductivity of this compound laid crucial groundwork for the development of new organic electronic materials. These initial investigations, though perhaps yielding materials with modest conductivities compared to later discoveries, were instrumental in establishing the fundamental principles of structure-property relationships in this class of compounds. They demonstrated that BMDT-TTF was a viable electron donor for creating conductive radical cation salts and highlighted the importance of anion engineering in tuning the electronic properties of these materials. The pioneering work on BMDT-TTF and its analogues in the early 1980s paved the way for the synthesis of a vast array of organic conductors and superconductors, a field that continues to be at the forefront of materials science research today.

References

- This guide is a synthesis of information from multiple sources and general knowledge in the field of organic electronics.

-

Charge-transfer complexes: new perspectives on an old class of compounds. Journal of Materials Chemistry C.[1]

- General historical context on the development of TTF deriv

-

Organic Metals: Cation-Radical Salts of Bis(ethylenedithio)tetrathiafulvalene and this compound with Halogenmercurate Anions. XIII All-Union Conference on Organic Semiconductors.[2]

- Information on a specific BMDT-TTF salt's conductivity.

Sources

Methodological & Application

Application Notes and Protocols for Thin-Film Deposition of Bis(trimethylenedithio)tetrathiafulvalene (BTDT-TTF)

Introduction: The Promise of BTDT-TTF in Next-Generation Electronics

Bis(trimethylenedithio)tetrathiafulvalene (BTDT-TTF) is a p-type organic semiconductor that has garnered significant interest within the research and drug development communities. Its unique molecular structure, derived from the well-studied tetrathiafulvalene (TTF) core, imparts favorable charge transport properties, making it a compelling candidate for applications in flexible electronics, sensors, and organic field-effect transistors (OFETs). The performance of devices based on BTDT-TTF is critically dependent on the quality and morphology of the deposited thin films. This guide provides detailed application notes and protocols for the two primary methods of BTDT-TTF thin-film deposition: Thermal Evaporation and Solution Shearing.

The causality behind the choice of deposition method is paramount. Thermal evaporation, a physical vapor deposition (PVD) technique, offers high purity films with precise thickness control, which is often crucial for fundamental studies and high-performance devices. In contrast, solution shearing, a solution-based method, presents a pathway towards large-area, high-throughput fabrication, a key requirement for the commercial viability of organic electronics. This document will delve into the intricacies of each technique, providing not just procedural steps, but also the scientific rationale behind them to empower researchers to optimize their BTDT-TTF thin-film fabrication.

I. Thermal Evaporation: The Precision Approach

Thermal evaporation is a powerful technique for depositing highly uniform and pure thin films of organic materials like BTDT-TTF. The process involves heating the source material in a high-vacuum environment until it sublimes, allowing the vapor to travel and condense onto a cooler substrate, forming a thin film.[1][2]

A. Rationale and Key Considerations

The choice of thermal evaporation is dictated by the need for pristine films with minimal solvent-induced impurities or morphological variations. The high vacuum environment (typically < 10⁻⁶ Torr) ensures a long mean free path for the evaporated molecules, leading to a line-of-sight deposition and minimizing collisions with background gases that could contaminate the film.

Critical Parameters: The quality of the thermally evaporated BTDT-TTF film is governed by several interconnected parameters:

-

Source Temperature: This determines the sublimation rate of the BTDT-TTF powder. A stable and well-controlled temperature is essential for a consistent deposition rate.

-

Substrate Temperature: This parameter significantly influences the nucleation and growth of the thin film, thereby affecting its morphology and crystallinity. Higher substrate temperatures can promote the formation of larger crystalline domains but may also lead to re-evaporation.

-

Deposition Rate: The rate at which the BTDT-TTF molecules arrive at the substrate affects the film's microstructure. Slower deposition rates generally allow more time for molecular ordering and can result in more crystalline films.

-

Base Pressure: A low base pressure in the vacuum chamber is crucial to minimize the incorporation of impurities into the growing film.

B. Experimental Protocol for Thermal Evaporation of BTDT-TTF

This protocol outlines the steps for depositing a BTDT-TTF thin film onto a silicon dioxide (SiO₂) substrate, a common gate dielectric in OFETs.

1. Substrate Preparation:

-

Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer.

-

Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate with a stream of high-purity nitrogen gas.

-

Treat the substrate with an oxygen plasma for 5 minutes to remove any residual organic contaminants and enhance surface hydrophilicity.

-

(Optional but recommended for improved device performance) Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to reduce surface trap states and promote ordered film growth.

2. Thermal Evaporation Procedure:

-

Load the BTDT-TTF source material (typically 5-10 mg of high-purity powder) into a low-temperature effusion cell (e.g., a quartz crucible).

-

Mount the cleaned substrate onto the substrate holder in the thermal evaporation chamber.

-

Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.

-

Set the substrate temperature to the desired value (e.g., 60 °C). Allow sufficient time for the temperature to stabilize.

-

Gradually increase the temperature of the effusion cell until the desired deposition rate is achieved. A typical rate for BTDT-TTF is 0.1-0.2 Å/s, monitored using a quartz crystal microbalance (QCM).

-

Once the deposition rate is stable, open the shutter to begin depositing the BTDT-TTF film onto the substrate.

-

Deposit a film of the desired thickness (e.g., 30-50 nm).

-

Close the shutter and gradually cool down the effusion cell and the substrate.

-

Vent the chamber with an inert gas like nitrogen before removing the sample.

C. Data Presentation: Typical Thermal Evaporation Parameters for TTF Derivatives

| Parameter | Typical Value for TTF Derivatives | Rationale |

| Base Pressure | < 5 x 10⁻⁶ Torr | Minimizes impurity incorporation. |

| Substrate Temperature | 25 - 80 °C | Influences film morphology and crystallinity. |

| Deposition Rate | 0.1 - 1.0 Å/s | Slower rates often lead to better molecular ordering. |

| Film Thickness | 20 - 100 nm | Affects device performance, particularly in OFETs. |

D. Experimental Workflow: Thermal Evaporation

Caption: Workflow for Solution Shearing of BTDT-TTF.

III. Film Characterization and Validation

A comprehensive characterization of the deposited BTDT-TTF thin films is essential to validate the deposition process and to understand the structure-property relationships that govern device performance.

A. Morphological Characterization

-

Atomic Force Microscopy (AFM): AFM is a powerful tool for visualizing the surface morphology of the thin films at the nanoscale. It provides information on grain size, shape, and surface roughness, which are critical for understanding charge transport.

-

Polarized Optical Microscopy (POM): For solution-sheared films, POM can be used to assess the degree of crystalline alignment over large areas. Crystalline domains will exhibit birefringence, which can be observed as changes in color and intensity under cross-polarized light.

B. Structural Characterization

-

X-ray Diffraction (XRD): XRD is used to determine the crystallinity and molecular packing of the BTDT-TTF films. Grazing incidence XRD (GIXRD) is particularly useful for thin films, providing information about the out-of-plane and in-plane molecular orientation.

C. Optical Characterization

-

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy can be used to confirm the presence of BTDT-TTF and to assess the electronic structure of the thin film. The absorption spectrum can also provide qualitative information about molecular aggregation.

D. Electrical Characterization

The ultimate validation of the deposited BTDT-TTF films is their performance in an electronic device, typically an OFET.

OFET Fabrication (Top-Contact, Bottom-Gate Configuration):

-

Deposit the BTDT-TTF thin film using either thermal evaporation or solution shearing as described above.

-

Define the source and drain electrodes by thermally evaporating a suitable metal (e.g., 50 nm of gold) through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask geometry.

OFET Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.

-

From the transfer characteristics in the saturation regime, extract key performance metrics such as:

-

Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.

-

On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off".

-

Threshold Voltage (V_th): The gate voltage required to turn the transistor on.

-

These electrical parameters provide a direct measure of the quality of the BTDT-TTF thin film and the effectiveness of the chosen deposition protocol.

IV. Conclusion

The successful fabrication of high-performance electronic devices based on this compound is intrinsically linked to the ability to deposit high-quality thin films with controlled morphology. This guide has provided detailed protocols and the underlying scientific principles for two key deposition techniques: thermal evaporation and solution shearing. By carefully controlling the experimental parameters outlined in these protocols and validating the resulting films through comprehensive characterization, researchers can unlock the full potential of BTDT-TTF in a variety of electronic applications. The choice between the precision of thermal evaporation and the scalability of solution shearing will ultimately depend on the specific research goals and the desired application.

V. References

-

Kilitziraki, M., Petty, M. C., Moore, A. J., & Bryce, M. R. (1998). Evaporated thin films of tetrathiafulvalene derivatives and their charge-transfer complexes. Thin Solid Films, 335(1-2), 209-213. [Link]

-

Kilitziraki, M., Petty, M. C., Moore, A. J., & Bryce, M. R. (1998). Evaporated thin films of tetrathiafulvalene derivatives and their charge-transfer complexes. ScienceDirect. [Link]

-

Request PDF. (2025, August 5). Fabrication and characterization of ultra-thin film transistor using TMPD-C nTCNQ LB films. ResearchGate. [Link]

-

Request PDF. (2025, August 6). Flexible organic transistors based on a solution-sheared PVDF insulator. ResearchGate. [Link]

-

Request PDF. (2025, August 6). High‐Performance Organic Thin‐Film Transistors through Solution‐Sheared Deposition of Small‐Molecule Organic Semiconductors. ResearchGate. [Link]

-

Giri, G., Verploegen, E., Mannsfeld, S. C. B., Atahan-Evrenk, S., Kim, D. H., Lee, S. S., ... & Bao, Z. (2011). Tuning charge-transport in solution-sheared organic semiconductors using lattice strain. Nature, 480(7378), 504-508.

-

Diao, Y., Tee, B. C. K., Giri, G., Xu, J., Kim, D. H., Becerril, H. A., ... & Bao, Z. (2013). Solution coating of large-area organic semiconductor thin films with aligned single-crystalline domains. Nature materials, 12(7), 665-671.

Sources

Application Notes and Protocols for the Growth of Single Crystals of BPDT-TTF Salts

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the protocols for growing high-quality single crystals of charge-transfer salts based on the organic donor molecule bis(propylenedithio)tetrathiafulvalene (BPDT-TTF). The methodologies detailed herein are synthesized from established practices in the field of organic electronics and materials science, offering both foundational principles and actionable protocols for researchers.

Introduction: The Significance of BPDT-TTF and its Charge-Transfer Salts

Bis(propylenedithio)tetrathiafulvalene (BPDT-TTF) is a sulfur-rich organic donor molecule belonging to the tetrathiafulvalene (TTF) family. Like its parent compound, BPDT-TTF can form charge-transfer (CT) salts with a variety of electron-accepting anions. In these salts, a partial or complete transfer of electrons occurs from the highest occupied molecular orbital (HOMO) of the BPDT-TTF donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, creating radical cations of BPDT-TTF and the corresponding anions.

The arrangement of these charged species in a crystalline lattice gives rise to unique electronic properties, ranging from semiconducting to metallic, and in some cases, even superconducting behavior. The physical properties of these materials are highly dependent on the stoichiometry of the salt, the nature of the anion, and, most critically, the packing of the donor molecules in the crystal structure. Therefore, the ability to grow high-quality single crystals is paramount for fundamental studies and for the potential application of these materials in electronic devices.

This document will first detail the synthesis of the BPDT-TTF donor molecule and then provide in-depth protocols for the growth of its single-crystal salts, with a primary focus on the widely used technique of electrochemical crystallization.

Synthesis of the BPDT-TTF Donor Molecule

The synthesis of BPDT-TTF, a symmetrical TTF derivative, is typically achieved through a phosphite-mediated cross-coupling reaction of two precursor molecules: a thione and an oxo derivative of the propylene-dithio-dithiole ring system. This approach is a common and effective strategy for preparing a wide range of TTF derivatives.[1][2]

Conceptual Workflow for BPDT-TTF Synthesis

The synthesis can be conceptually broken down into the preparation of the dithiole-2-thione and dithiole-2-one precursors, followed by their coupling.

Caption: Synthetic workflow for BPDT-TTF.

Detailed Synthetic Protocol

This protocol is a generalized procedure based on analogous syntheses of TTF derivatives.[1][2] Researchers should adapt and optimize the conditions as necessary.

Step 1: Synthesis of 4,5-(propylenedithio)-1,3-dithiole-2-thione

-

To a solution of the cesium salt of the dmit complex (generated from CS2 and cesium hydroxide) in a suitable solvent such as DMF, add 1,3-dibromopropane.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired thione.

Step 2: Synthesis of 4,5-(propylenedithio)-1,3-dithiole-2-one

-

Dissolve the thione from Step 1 in a mixture of chloroform and acetic acid.

-

Add mercuric acetate portion-wise to the solution at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the mercury salts.

-

Wash the filtrate with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the oxo derivative.

Step 3: Coupling Reaction to form BPDT-TTF

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine equimolar amounts of the thione from Step 1 and the oxo derivative from Step 2.

-

Add an excess of triethyl phosphite as both the solvent and the coupling reagent.

-

Heat the reaction mixture to reflux (typically around 110-120 °C) for several hours.

-

Monitor the formation of the orange-red BPDT-TTF product by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The BPDT-TTF product will often precipitate out of the solution. Collect the solid by filtration and wash with a low-boiling point solvent like methanol or hexane.

-

Further purify the product by recrystallization from a suitable solvent (e.g., a mixture of chloroform and hexane).

Growing Single Crystals of BPDT-TTF Salts

Electrochemical crystallization is the most common and effective method for growing high-quality single crystals of organic conductors like BPDT-TTF salts. This technique allows for slow and controlled crystal growth, which is essential for obtaining crystals suitable for X-ray diffraction and other characterization methods.

Principles of Electrochemical Crystallization

In this method, a solution containing the neutral BPDT-TTF donor molecule and a supporting electrolyte (a salt of the desired counter-anion) is subjected to a small, constant current. The BPDT-TTF molecules are oxidized at the anode to form radical cations. These radical cations then combine with the anions from the electrolyte to form the charge-transfer salt. If the salt is sparingly soluble in the solvent, it will crystallize on the surface of the anode.

Caption: Workflow for electrochemical crystallization.

Detailed Protocol for Electrochemical Crystallization

Materials and Equipment:

-

High-purity BPDT-TTF

-

Supporting electrolyte (e.g., (n-Bu)4N+PF6-, (n-Bu)4N+AsF6-, (n-Bu)4N+I3-)

-

High-purity, anhydrous solvent (e.g., 1,1,2-trichloroethane, THF, chlorobenzene, dichloromethane)

-

H-shaped electrochemical cell

-

Platinum electrodes (typically wires or foils)

-

Constant current source (galvanostat)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation:

-

Thoroughly clean the H-cell and platinum electrodes. This can be done by sonicating in aqua regia followed by copious rinsing with deionized water and drying in an oven.

-

Dry all glassware and electrodes in an oven and cool under an inert atmosphere.

-

The entire setup and crystal growth should ideally be performed in a glovebox to exclude moisture and oxygen.

-

-

Solution Preparation:

-

In the anode compartment of the H-cell, dissolve BPDT-TTF (typically 5-20 mg) in the chosen solvent (5-15 mL).

-

In both the anode and cathode compartments, dissolve the supporting electrolyte at a concentration approximately 5-10 times that of the BPDT-TTF. This ensures that the electrolyte is in large excess.

-

-

Cell Assembly:

-

Carefully insert the platinum electrodes into the anode and cathode compartments. Ensure the electrodes are fully submerged in the solution.

-

Seal the H-cell to prevent solvent evaporation and contamination.

-

-

Crystal Growth:

-

Connect the electrodes to the constant current source. The electrode in the BPDT-TTF-containing compartment is the anode.

-

Apply a small, constant DC current, typically in the range of 0.1 to 2.0 µA. The optimal current will depend on the specific solvent, electrolyte, and desired crystal size, and may require some optimization.

-

Place the cell in a vibration-free and temperature-controlled environment (e.g., a styrofoam box in a quiet corner of the lab).

-

Allow the crystallization to proceed for several days to a few weeks. Single crystals will slowly grow on the surface of the anode.

-

-

Harvesting and Washing:

-

Once crystals of a suitable size have formed, carefully disconnect the current source.

-

Gently remove the anode from the cell.

-

Wash the crystals on the electrode with fresh, cold solvent to remove any residual electrolyte.

-

Carefully detach the crystals from the electrode using a fine needle or spatula.

-

Allow the crystals to air dry briefly or dry them under a gentle stream of inert gas.

-

Key Experimental Parameters and Their Influence

| Parameter | Typical Range | Influence on Crystal Growth |

| Solvent | 1,1,2-TCE, THF, CH2Cl2, Chlorobenzene | Affects the solubility of both the neutral donor and the resulting salt. A solvent in which the salt is slightly insoluble is ideal. |

| Electrolyte | (n-Bu)4N+X- (X = PF6, AsF6, I3, ClO4, etc.) | The choice of anion directly determines the composition and properties of the final crystal. |

| Concentration of BPDT-TTF | 1-5 mg/mL | Higher concentrations can lead to faster growth but may result in smaller, lower-quality crystals. |

| Current Density | 0.1 - 2.0 µA/cm² | Lower current densities generally lead to slower growth and larger, higher-quality crystals. |

| Temperature | Room Temperature | Temperature affects solubility and diffusion rates. Stable temperature is crucial for consistent growth. |

| Cell Design | H-cell | Separates the anode and cathode compartments, preventing byproducts from the cathode from interfering with crystal growth at the anode. |

Alternative Crystallization Methods

While electrochemical crystallization is the most prevalent method, other techniques can also be employed to grow single crystals of BPDT-TTF salts.

-

Slow Evaporation: A saturated solution of a pre-synthesized BPDT-TTF salt is allowed to slowly evaporate in a loosely capped vial. The decreasing volume of the solvent leads to supersaturation and subsequent crystallization.

-

Solvent Diffusion: A solution of the BPDT-TTF salt in a "good" solvent is layered with a "poor" solvent in which the salt is less soluble. Slow diffusion of the poor solvent into the good solvent induces crystallization.

-

Vapor Diffusion: A vial containing a solution of the BPDT-TTF salt is placed in a larger, sealed container with a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the salt and causing it to crystallize.

Characterization of BPDT-TTF Single Crystals

Once high-quality single crystals are obtained, a variety of techniques can be used to characterize their structure and properties.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure, including the packing of the BPDT-TTF molecules, the positions of the anions, and intermolecular interactions. This information is crucial for understanding the electronic properties of the material.

-

Cyclic Voltammetry (CV): CV is used to determine the redox potentials of the BPDT-TTF molecule.[3] Typically, two reversible one-electron oxidation waves are observed, corresponding to the formation of the radical cation (BPDT-TTF•+) and the dication (BPDT-TTF2+).[4][5]

-

Spectroscopy (UV-Vis-NIR, IR, Raman): These techniques provide information about the electronic structure and vibrational modes of the BPDT-TTF molecules and their charge state within the crystal.

-

Electrical Conductivity Measurements: Four-probe measurements are used to determine the temperature-dependent electrical conductivity of the crystals, revealing whether they are metallic, semiconducting, or insulating.

-

Magnetic Susceptibility Measurements: These measurements can provide information about the magnetic properties of the material, particularly if the anion is magnetic.

Troubleshooting Common Issues in Crystal Growth

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No crystal growth | Current too high/low; Solvent is too good; Concentration too low. | Optimize current; Try a different solvent; Increase donor concentration. |

| Formation of powder or small needles | Current too high; Solution is too concentrated; Vibrations. | Decrease current; Dilute the solution; Isolate the cell from vibrations. |

| Crystals are of poor quality | Impurities in solvent or reagents; Unstable temperature. | Use high-purity, anhydrous solvents; Maintain a stable temperature. |

| Dendritic growth | High overpotential (related to high current). | Reduce the applied current. |

References

- Martin, L., et al. (2007). Multi-layered molecular charge-transfer salts containing alkali metal ions.

- Griffiths, J.-P., et al. (2005). Synthetic strategies to chiral organosulfur donors related to bis(ethylenedithio)tetrathiafulvalene. Organic & Biomolecular Chemistry, 3(12), 2155-2166.

- Brown, R. J., et al. (2007). Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry, 5(19), 3172-3182.

- Wallis, J. D., et al. (2015). Contrasting crystal packing arrangements in triiodide salts of radical cations of chiral bis(pyrrolo[3,4-d])tetrathiafulvalenes. CrystEngComm, 17(38), 7354-7362.

- Martin, L., et al. (2013). Tetramethyl-Bis(ethylenedithio)-Tetrathiafulvalene (TM-BEDT-TTF)

- Pop, F., et al. (2021). Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BEDT-TTF) Systems. Molecules, 26(15), 4635.

- Avarvari, N., et al. (2022). Chiral Bis(tetrathiafulvalene)-1,2-cyclohexane-diamides. Molecules, 27(20), 6931.

- Zigon, N., et al. (2022). Reviving BVDT-TTF and EVT-TTF salts.

- Day, P., et al. (2025). Radical-cation salts of BEDT-TTF with tris-coordinated racemic dysprosium( iii ) and terbium( iii ) anions. Dalton Transactions.

- Michinobu, T., et al. (2022). Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles.

- Brooks, A. C., et al. (2007). Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry, 5(19), 3172-3182.

- Yang, X., et al. (1990). The Chemistry of C6S10: A Channel Structure for C6S10.(CS2)0.5 and Access to the Versatile DMAD-C3S4O.

- Ube, H., et al. (2022). Stabilization and isolation of radical cation and dication salts of a tetrathiafulvalene derivative functionalized with amino groups. New Journal of Chemistry, 46(2), 585-591.

- Coronado, E., et al. (2022). Superconductivity and Charge Ordering in BEDT-TTF Based Organic Conductors with β″-Type Molecular Arrangement. Symmetry, 14(5), 1010.

- Day, P., et al. (2024). BEDT-TTF radical-cation salts with tris(oxalato)chromate and guest additives. Dalton Transactions.

- Gu, Y., et al. (2006). Synthesis, crystal structure, and characterization of charge-transfer salt: (BEDT-TTF)5[Fe(C2O4)3]·(H2O)2·CH2Cl2 (BEDT-TTF = bis(ethylenedithio)tetrathiafulvalene). CrystEngComm, 8(8), 562-567.

- Amin, T., et al. (2018). Tetrathiafulvalene: effective organic anodic materials for WO 3 -based electrochromic devices. Scientific Reports, 8(1), 1-9.

- Ratera, I., et al. (2014). High pressure behaviour of the organic semiconductor salt (TTF-BTD)2I3. CrystEngComm, 16(48), 11056-11063.

- Gumanov, A. A., et al. (2018). Molecular structure of salt (BEDTTTTF) 2 [8,8´ Cl 2 3,3´Co(1,22C 2 B 9 H 10 ) 2 ] (1).

- Rebreyend, C., et al. (2015). X-ray crystal structure of (BPDT-TTF) 2 [W 6 O 19 ] with the asymmetric unit numbered and thermal ellipsoids at 50% probability.

- Liu, Y., et al. (2005). Synthesis and properties of novel heterocycle-fused TTF-type electron donors: bis(propylenethio)tetrathiafulvalene (BPT-TTF), bis(propyleneseleno)tetrathiafulvalene (BPS-TTF), and their tetraselenafulvalene analogues (BPT-TSF and BPS-TSF).

- PBDT-DT-DoDFPz, P. D. D., PBDTT-DT-DoDFPz, P., & PBDTT-DT-DHDFPz, P. (n.d.). Cyclic voltammetry curves of PBDT-DT-DoDFPz, PBDT-DT-DHDFPz, PBDTT-DT-DoDFPz and PBDTT-DT-DHDFPz in 0.1 M Bu4NPF6 acetonitrile solution at a scan rate of 100 mV/s at room temperature (vs an Ag quasi-reference Electrode).

- LibreTexts. (2025, March 22). Lab 1: Cyclic Voltammetry. Chemistry LibreTexts.

- Michl, J., & Císařová, I. (n.d.).

- Roldán-Gutiérrez, J. M., et al. (2023). Theoretical Framework and Guidelines for the Cyclic Voltammetry of Closed Bipolar Cells. Analytical Chemistry, 95(46), 16965-16973.

- Ruiz-Molina, D., et al. (2017). Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. Inorganics, 5(4), 81.

- García, G., et al. (2023). The Spectroscopic Characterization and Photophysical Properties of a Hydrated Lanthanum Ion Complex with a Triazole Ligand by Several DFT Methods. Molecules, 28(14), 5431.

Sources

- 1. Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: Probing the Electronic Landscape of BPDT-TTF with Density Functional Theory

Abstract

Bis(propylenedithio)tetrathiafulvalene (BPDT-TTF) is a sulfur-rich organic donor molecule of significant interest in the field of molecular electronics and organic semiconductors.[1] A derivative of the well-known tetrathiafulvalene (TTF), its unique structural and electronic properties make it a compelling building block for charge-transfer salts and functional materials.[2][3] Understanding the fundamental electronic characteristics of BPDT-TTF, such as its frontier molecular orbital energies, ionization potential, and charge transport capability, is paramount for the rational design of next-generation organic electronic devices. This application note provides a comprehensive, in-depth guide for researchers on utilizing Density Functional Theory (DFT) to model and predict the key electronic properties of an isolated BPDT-TTF molecule. We present not just a protocol, but the underlying scientific rationale for each computational step, from initial structure generation to the calculation of hole reorganization energy, a critical parameter for charge mobility.

Introduction: Why Use DFT for BPDT-TTF?

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and materials science due to its remarkable balance of computational cost and accuracy.[4] For a π-conjugated organic molecule like BPDT-TTF, DFT is an exceptionally powerful tool. It allows us to move beyond empirical measurements and develop a predictive understanding at the single-molecule level.

Key properties that can be accurately predicted with DFT include:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional structure.

-

Frontier Molecular Orbitals (FMOs): Calculating the energies and visualizing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5]

-

HOMO-LUMO Gap: A primary indicator of the molecule's electronic excitation energy and kinetic stability.[6]

-

Ionization Potential and Electron Affinity: Predicting the energy required to remove or add an electron, respectively.

-

Reorganization Energy (λ): A crucial parameter that quantifies the geometric relaxation energy upon charge transfer, directly influencing the charge hopping rate in organic materials.[7][8]

This guide will walk through the complete computational workflow for obtaining these properties for a single BPDT-TTF molecule in the gas phase, providing a foundational dataset for further materials design and analysis.

The Computational Workflow: A Validating, Step-by-Step Approach

A successful DFT study is not a single calculation but a logical sequence of steps, where each step validates the previous one. This ensures the final results are derived from a physically meaningful and stable molecular state.

Caption: The logical workflow for DFT calculations on BPDT-TTF.

Detailed Protocols and Scientific Rationale

This section details the practical steps and explains the critical choices of methods (functionals and basis sets) for studying TTF derivatives.

Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's ground-state equilibrium geometry. Starting with an approximate structure (e.g., built using molecular editing software), the DFT algorithm iteratively adjusts atomic positions to minimize the total electronic energy.[2]

Step-by-Step Methodology:

-

Construct Initial Geometry: Build the BPDT-TTF molecule in a computational chemistry software package. The chemical formula is C₁₂H₁₂S₈. Ensure correct atom connectivity and basic stereochemistry. The propylenedithio groups can lead to different conformers (e.g., chair vs. boat); for an initial study, a standard chair conformation is a reasonable starting point.[9]

-

Select Functional and Basis Set: This is the most crucial decision in a DFT calculation. For π-conjugated organic molecules like TTF derivatives, a hybrid functional is often a good choice.

-

Choose Dispersion Correction: Since TTF derivatives are known to engage in π-stacking in the solid state, accounting for van der Waals interactions is important even for single-molecule calculations that might be used in dimer models later. An empirical dispersion correction, such as Grimme's D3, is highly recommended.[9]

-

Initiate Calculation: Run the geometry optimization calculation. The algorithm will converge when the forces on the atoms and the energy change between steps fall below a defined threshold.

| Parameter | Recommendation | Rationale |

| Exchange-Correlation Functional | B3LYP-D3 or PBE0-D3 | B3LYP is a widely-used hybrid functional that provides a good balance of accuracy for geometries and electronic properties of many organic molecules.[5][10] PBE0 often yields slightly better electronic properties for charge-transfer systems. The "-D3" suffix denotes the inclusion of vital dispersion corrections.[11] |

| Basis Set | 6-31G(d,p) or def2-SVP (for speed) | These are Pople-style and Ahlrichs-style double-zeta basis sets, respectively. They provide a good compromise between accuracy and computational cost for initial optimizations. The (d,p) or VP indicates the addition of polarization functions, which are essential for accurately describing bonding in molecules with heteroatoms like sulfur.[12] |

| Solvation Model | Gas Phase (Vacuum) | For fundamental single-molecule properties, calculations are typically performed in a vacuum. If solution-phase properties are desired, an implicit solvent model like the Polarizable Continuum Model (PCM) can be added. |

Protocol 2: Frequency Analysis

A converged geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate that the structure is a true minimum.

Step-by-Step Methodology:

-

Use Optimized Geometry: Use the exact coordinates from the successfully completed geometry optimization.

-

Select the Same Level of Theory: It is critical to use the identical functional and basis set as used for the optimization.

-

Initiate Calculation: Run the frequency (or vibrational analysis) calculation.

-

Analyze Output: Check the computed vibrational frequencies. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point, and the geometry must be perturbed along the direction of the imaginary mode and re-optimized.

Protocol 3: Electronic Structure and Property Calculations

Once a true minimum geometry is confirmed, a "single-point" energy calculation is performed using a higher-quality basis set to obtain more accurate electronic properties.

Step-by-Step Methodology:

-

Use Validated Geometry: Use the coordinates from the optimized and frequency-validated structure.

-

Upgrade the Basis Set: While keeping the same functional (e.g., PBE0-D3), switch to a more flexible, higher-quality basis set.

-

Initiate Calculation: Run the single-point energy calculation. This calculation does not change the geometry.

-

Extract Data: From the output of this calculation, you can obtain the total energy, HOMO and LUMO energy levels, and the full set of molecular orbitals.

| Parameter | Recommendation | Rationale |

| Exchange-Correlation Functional | PBE0-D3 or ωB97X-D | PBE0 is a robust choice. A range-separated functional like ωB97X-D can provide a better description of charge-transfer phenomena and is highly recommended for obtaining accurate orbital energies and excitation properties in conjugated systems.[13] |

| Basis Set | def2-TZVP | This triple-zeta basis set provides a much more accurate description of the electron distribution than the smaller double-zeta sets used for optimization. This leads to more reliable energy values, which are crucial for calculating properties like ionization potential and reorganization energy.[12] |

Advanced Protocol: Calculating Hole Reorganization Energy (λh)

The reorganization energy is a measure of the energy cost to deform the molecular structure from its neutral geometry to its charged geometry (and vice-versa). A lower reorganization energy is strongly correlated with higher charge mobility.[7] The calculation requires a four-point approach based on the Marcus theory framework.[14]

Caption: Workflow for the four-point reorganization energy calculation.

Step-by-Step Methodology (for Hole Reorganization Energy, λh):

-

E₁: Perform a geometry optimization of the neutral BPDT-TTF molecule (Charge=0, Spin=Singlet). Record the final total energy. This is E(N) at Geom(N).

-

E₂: Using the optimized neutral geometry from Step 1, perform a single-point energy calculation for the cation (Charge=+1, Spin=Doublet). This is E(C) at Geom(N).

-

E₃: Perform a full geometry optimization of the cation BPDT-TTF molecule (Charge=+1, Spin=Doublet). Record the final total energy. This is E(C) at Geom(C).

-

E₄: Using the optimized cation geometry from Step 3, perform a single-point energy calculation for the neutral molecule (Charge=0, Spin=Singlet). This is E(N) at Geom(C).

The hole reorganization energy (λh) is then calculated as: λh = (E₂ - E₁) + (E₄ - E₃) [14]

Data Interpretation and Visualization

The output from these calculations provides a wealth of information. Below is a table summarizing the key data points and their significance.

| Calculated Property | Formula from DFT Output | Significance in Materials Science |

| HOMO Energy | Energy of Highest Occupied Molecular Orbital | Correlates with the ionization potential (electron-donating ability). Higher HOMO levels are desirable for donor materials in organic solar cells.[6] |

| LUMO Energy | Energy of Lowest Unoccupied Molecular Orbital | Correlates with the electron affinity (electron-accepting ability). |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Represents the energy of the first electronic excitation. A smaller gap generally means the material will absorb light at longer wavelengths and can be indicative of higher reactivity.[6] |

| Adiabatic Ionization Potential (IP) | E(Cation @ Cation Geom) - E(Neutral @ Neutral Geom) | The energy required to remove an electron from the molecule, allowing for geometric relaxation. This is a more accurate representation of the experimental value than using the HOMO energy alone (Koopmans' theorem). |